5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride
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Overview
Description
5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a chloromethyl ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different pyrazole derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Reaction conditions typically involve solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyrazoles.
Scientific Research Applications
5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride
- 5-(chloromethyl)-1-phenyl-1H-pyrazole hydrochloride
- 5-(bromomethyl)-1-cyclopropyl-1H-pyrazole hydrochloride
Uniqueness
5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is unique due to the presence of both the chloromethyl and cyclopropyl groups, which impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential as a versatile scaffold in medicinal chemistry.
Properties
CAS No. |
2758004-04-3 |
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Molecular Formula |
C7H10Cl2N2 |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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